molecular formula C13H18BrFO B13481459 1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene

1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene

Katalognummer: B13481459
Molekulargewicht: 289.18 g/mol
InChI-Schlüssel: QTKYSDRRZYLSIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene is an organic compound with the molecular formula C13H18BrFO It is a derivative of benzene, substituted with a bromine atom, a fluorine atom, and a pentyloxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 2-bromo-1-pentanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

    Reaction Steps: The 4-fluorobenzene undergoes a nucleophilic substitution reaction with 2-bromo-1-pentanol, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation or chromatography, is common to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of a simpler derivative.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Hydroxide ions, amines, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce hydroxyl or carbonyl-substituted compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the pentyloxyethyl group, contribute to its reactivity and ability to form stable complexes with other molecules. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Bromo-1-(pentyloxy)ethyl)-4-cyclohexylbenzene: Similar in structure but with a cyclohexyl group instead of a fluorine atom.

    1-(2-Bromo-1-(pentyloxy)ethyl)-4-isopropylbenzene: Similar in structure but with an isopropyl group instead of a fluorine atom.

Uniqueness

1-(2-Bromo-1-(pentyloxy)ethyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H18BrFO

Molekulargewicht

289.18 g/mol

IUPAC-Name

1-(2-bromo-1-pentoxyethyl)-4-fluorobenzene

InChI

InChI=1S/C13H18BrFO/c1-2-3-4-9-16-13(10-14)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9-10H2,1H3

InChI-Schlüssel

QTKYSDRRZYLSIB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC(CBr)C1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.